molecular formula C12H23NO2 B1478931 2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol CAS No. 2098071-96-4

2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol

Cat. No. B1478931
CAS RN: 2098071-96-4
M. Wt: 213.32 g/mol
InChI Key: ZGKHKIWNDARULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol” is a complex organic molecule. It contains an ethoxy group (-OCH2CH3), a spirocyclic structure (a bicyclic compound with one atom common to both rings), and a hydroxyl group (-OH). The presence of these functional groups suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the spirocyclic structure and various functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reactants used. The presence of the hydroxyl and ethoxy groups could potentially make it reactive with acids, bases, or other electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the hydroxyl group could potentially make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis Methods

Azaspiro compounds are pivotal in organic synthesis, offering unique three-dimensional structures for the development of complex molecules. For instance, the Dzhemilev reaction has been employed for the synthesis of spiro[3.3]heptane and spiro[3.4]octanes, showcasing the versatility of cycloalumination reactions in constructing spirocyclic architectures with high yields and selectivity (D’yakonov et al., 2007). Similarly, aziridination and 1,3-dipolar cycloaddition strategies have been applied to dibenzylidenecyclohexanone derivatives, leading to the formation of diazadispirodecanes and triazadispirododecanes as single stereoisomers, demonstrating the intricacy and efficiency of these synthetic routes (Albar et al., 1997).

Molecular Design and Drug Discovery

The structural complexity and diversity of azaspiro compounds make them significant motifs in modern drug discovery. The asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes is a noteworthy example, where highly diastereoselective addition reactions afford enantiomerically and diastereomerically pure compounds. This methodology, achieving up to 90% yield and 98:2 dr values, underscores the potential of azaspiro compounds as important scaffolds in the development of new therapeutic agents (Reddy et al., 2019).

Novel Compounds and Biomedical Research

Azaspiro derivatives also play a crucial role in the synthesis of novel compounds with potential biomedical applications. The creation of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate through reactions with ethyl 1-oxaspiro[2,5]octane-2-carboxylate demonstrates the adaptability of spirocyclic frameworks in generating new molecular entities with specific functional properties (Kuroyan et al., 1991).

Safety And Hazards

Without specific studies on this compound, it’s difficult to provide accurate information on its safety and hazards. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential uses in various industries to studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-2-15-9-11-8-13(6-7-14)10-12(11)4-3-5-12/h11,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKHKIWNDARULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol
Reactant of Route 2
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol
Reactant of Route 5
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol
Reactant of Route 6
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.